伊文思蓝

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

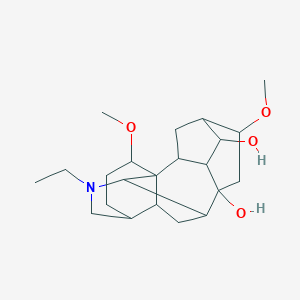

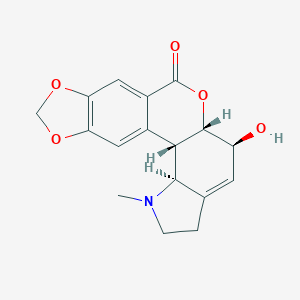

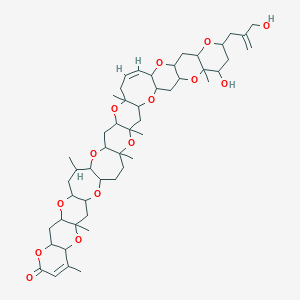

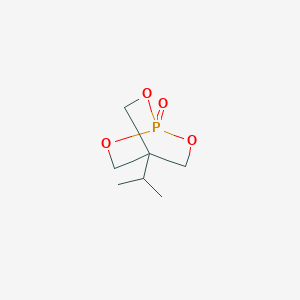

Evans blue is an organic sodium salt that is the tetrasodium salt of 6,6'-{(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[diazene-2,1-diyl]}bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate). It is sometimes used as a counterstain, especially in fluorescent methods to suppress background autofluorescence. It has a role as a histological dye, a fluorochrome, a teratogenic agent and a sodium channel blocker. It contains an Evans blue(4-).

An azo dye used in blood volume and cardiac output measurement by the dye dilution method. It is very soluble, strongly bound to plasma albumin, and disappears very slowly.

科学研究应用

血管标记和成像

伊文思蓝染料可用于荧光标记和成像完整血管 . 该方法能够在比传统方法少得多的时间和成本下可视化整个组织的血管系统 . 它被注射到实验模型的循环系统中,各种荧光成像模式可以被用来可视化标记的血管系统 .

估计血容量

由于伊文思蓝具有高水溶性、缓慢排泄以及与血清白蛋白紧密结合的特点,它已被广泛用于生物医学领域,包括用于估计血容量 .

评估血管通透性

伊文思蓝也被用来评估血管通透性 . 这是了解物质如何通过毛细血管壁进入组织的重要因素。

检测淋巴结

伊文思蓝可以用来检测淋巴结 . 这在癌症分期中特别有用,因为癌症扩散到淋巴结是决定疾病分期的关键因素。

定位肿瘤病灶

伊文思蓝用于定位肿瘤病灶 . 这有助于诊断和治疗各种类型的癌症。

蛋白质泄漏的定量

伊文思蓝荧光可用于高灵敏度蛋白质泄漏的定量 . 这为在非常小的区域以高精度测量这种反应以及在微观水平上进行蛋白质泄漏的组织定位提供了可能性 .

改善放射性药物的药代动力学特征

作用机制

Target of Action

Evans blue is a type of azo dye that exhibits a strong affinity for binding to serum albumin in the blood. It is unable to pass through the normal blood-brain barrier (BBB) . When the BBB is compromised, albumin-bound Evans blue can enter the central nervous system (CNS) .

Mode of Action

Evans blue has been found to have a dual antiviral effect against hepatitis B virus (HBV) infection. Specifically, it targets two host factors:

BK channel: Evans blue also interferes with virus capsid assembly by targeting the BK channel. By doing so, it disrupts the formation of HBV capsids .

Biochemical Pathways

The affected pathways include the interaction between Evans blue and NTCP, as well as the disruption of cytosolic calcium ion concentration. These interactions collectively lead to the inhibition of HBV binding and capsid assembly .

Pharmacokinetics

Evans blue has an IC50 (half-maximal inhibitory concentration) of approximately 2 μM against HBV infection in Huh7D hNTCP cells . Notably, it exhibits no apparent toxicity at concentrations up to 1000 μM . In primary human hepatocytes, the IC50 is around 5 μM .

Result of Action

The molecular and cellular effects of Evans blue’s action involve blocking HBV attachment to host cells and disrupting capsid assembly. By achieving these dual effects, it inhibits the infection of nucleos(t)ide analog drug-resistant HBV strains .

生化分析

Biochemical Properties

Evans Blue interacts with several biomolecules, primarily serum albumin . It binds to serum albumin in the bloodstream, and under normal physiological conditions, it remains within the blood vessels . This binding interaction is critical for its role in estimating plasma volume and studying vascular permeability .

Cellular Effects

Evans Blue has been shown to have neuroprotective effects against iodoacetic acid (IAA)-induced hypoxia neuronal death in HT22 cells . It can prevent IAA-induced increase of P2X purinoreceptor 4 (P2X4R) mRNA and protein expression . This suggests that Evans Blue can influence cell function and impact cellular processes such as gene expression and cell signaling pathways .

Molecular Mechanism

The molecular mechanism of Evans Blue involves its interaction with the ATP binding site of P2X4R . It acts as a negative allosteric modulator of the AMPA and kainate receptors and as an inhibitor of vesicular glutamate transporters . It also acts on P2 receptors . These interactions suggest that Evans Blue exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Evans Blue can change over time. For instance, after injection into the circulation, no steady state is observed due to delayed mixing and progressive leakage of the dye out of the vascular space . This suggests that Evans Blue’s stability, degradation, and long-term effects on cellular function may vary in in vitro or in vivo studies .

Transport and Distribution

Evans Blue is transported and distributed within cells and tissues primarily through its binding to serum albumin . When the blood-brain barrier is compromised, albumin-bound Evans Blue can enter the central nervous system .

Subcellular Localization

The subcellular localization of Evans Blue is primarily extracellular due to its binding to serum albumin in the bloodstream . When the blood-brain barrier is compromised, Evans Blue can enter the central nervous system, suggesting potential intracellular localization under certain conditions .

属性

CAS 编号 |

314-13-6 |

|---|---|

分子式 |

C34H28N6NaO14S4 |

分子量 |

895.9 g/mol |

IUPAC 名称 |

tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C34H28N6O14S4.Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54); |

InChI 键 |

REYNRYZNOAPLTH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C=CC4=C(C3=O)C(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)C)NN=C5C=CC6=C(C5=O)C(=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

Key on ui other cas no. |

314-13-6 |

物理描述 |

Direct blue 53 appears as blue crystals with a greenish-bronze luster or a black powder. (NTP, 1992) |

Pictograms |

Health Hazard |

溶解度 |

10 to 50 mg/mL at 76.6° F (NTP, 1992) |

同义词 |

Azovan Blue Blue, Azovan Blue, Evan's Blue, Evans C.I. 23860 C.I. Direct Blue 53 Evan Blue Evan's Blue Evans Blue |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。